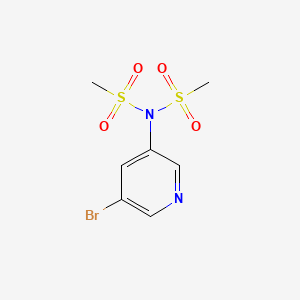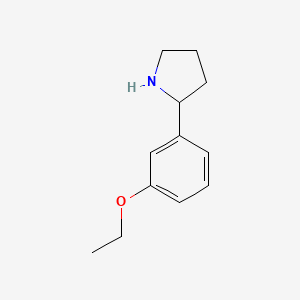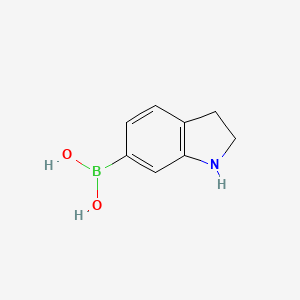
Indolin-6-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-6-ylboronic acid is a chemical compound with the molecular formula C8H10BNO2 . It is used in laboratory settings and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of boronic acids, including Indolin-6-ylboronic acid, often involves reactions of indolylboronic acids with electrophilic compounds . These methods are preferred for modifying indoles because indolylboronic acids are easily available, stable, non-toxic, and have been described in various reactions in the literature .Molecular Structure Analysis
The molecular structure of Indolin-6-ylboronic acid consists of an indole ring attached to a boronic acid group . The molecular weight of this compound is approximately 162.982 Da .Chemical Reactions Analysis
Indolylboronic acids, including Indolin-6-ylboronic acid, are known to react with electrophilic compounds . These reactions are considered the methods of choice for modifying indoles .Physical And Chemical Properties Analysis
Indolin-6-ylboronic acid is a solid at room temperature . Its InChI code is 1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-4,10-13H .Applications De Recherche Scientifique
Organic Synthesis
Indolylboronic acids, including Indolin-6-ylboronic acid, are simple and stable heteroaromatic compounds that have found many applications in the field of organic synthesis . They are often used in reactions with electrophilic compounds, which are considered the methods of choice for modifying indoles .
Sensing Applications
The interactions of boronic acids, including Indolin-6-ylboronic acid, with diols and strong Lewis bases such as fluoride or cyanide anions, lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling . This involves the use of boronic acids to label or tag biological molecules for detection or tracking .
Protein Manipulation and Modification
Boronic acids are also used for protein manipulation and modification . This involves the use of boronic acids to alter the structure or function of proteins for various research applications .
Separation Technologies
Boronic acids have been used in separation technologies . This involves the use of boronic acids to selectively bind and separate certain molecules from a mixture .
Development of Therapeutics
Boronic acids, including Indolin-6-ylboronic acid, have been used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of drugs for the treatment of various diseases .
Material Chemistry
Indole derivatives, including Indolin-6-ylboronic acid, are associated with applications in the field of material chemistry . This involves the use of these compounds in the synthesis and modification of materials for various applications .
Biological Activity
Indole derivatives, including Indolin-6-ylboronic acid, have been associated with a variety of biological activities . These include the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dihydro-1H-indol-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWHCRFKCLLCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN2)C=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735458 |
Source


|
| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253912-15-0 |
Source


|
| Record name | B-(2,3-Dihydro-1H-indol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253912-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


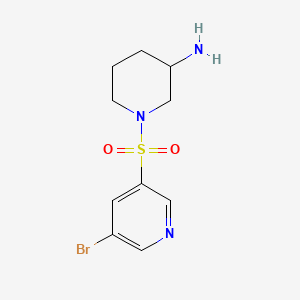
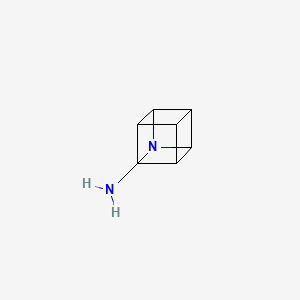
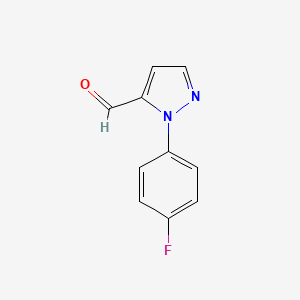
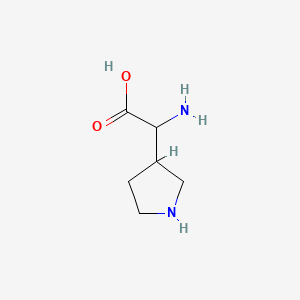
![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/no-structure.png)

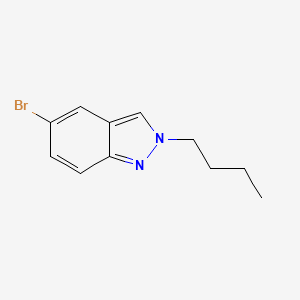
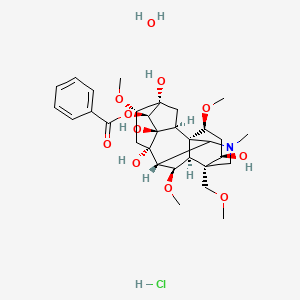
![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
